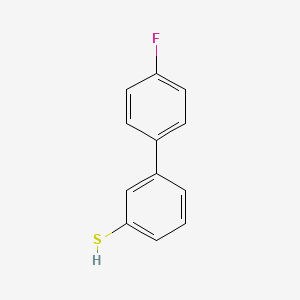

3-(4-Fluorophenyl)thiophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)benzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FS/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZKWDDPZFJWHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of 3 4 Fluorophenyl Thiophenol

Transformations Involving the Thiol (-SH) Functional Group

The thiol group is the most reactive site in 3-(4-Fluorophenyl)thiophenol, readily participating in a variety of nucleophilic and oxidative reactions.

Thiol-Mediated Nucleophilic Additions

The sulfur atom of the thiol group is a potent nucleophile, particularly in its deprotonated thiolate form. This nucleophilicity allows it to readily participate in conjugate addition reactions, most notably the Thiol-Michael addition, with α,β-unsaturated carbonyl compounds. In this reaction, the thiolate anion adds to the β-carbon of an activated alkene, such as an enone or an acrylate, to form a new carbon-sulfur bond. This reaction is highly efficient and proceeds under mild conditions, often catalyzed by a base to facilitate the formation of the more nucleophilic thiolate.

| Reactant (α,β-unsaturated) | Catalyst | Product |

| Methyl acrylate | Triethylamine | Methyl 3-((3-(4-fluorophenyl)phenyl)thio)propanoate |

| 2-Cyclohexen-1-one | Sodium hydroxide | 3-((3-(4-fluorophenyl)phenyl)thio)cyclohexan-1-one |

| Acrylonitrile | Potassium carbonate | 3-((3-(4-fluorophenyl)phenyl)thio)propanenitrile |

Formation of Thioether Derivatives

One of the most fundamental reactions of the thiol group is its conversion to a thioether (sulfide). This is typically achieved through S-alkylation, where the thiolate anion acts as a nucleophile and displaces a leaving group from an alkyl halide in an SN2 reaction. A variety of alkylating agents can be employed, ranging from simple alkyl halides to more complex functionalized molecules. The reaction is generally carried out in the presence of a base to deprotonate the thiol.

| Alkylating Agent | Base | Product |

| Methyl iodide | Sodium hydride | (3-(Methylthio)phenyl)(4-fluorophenyl)sulfane |

| Benzyl bromide | Potassium carbonate | (3-(Benzylthio)phenyl)(4-fluorophenyl)sulfane |

| 2-Bromoethanol | Sodium ethoxide | 2-((3-(4-fluorophenyl)phenyl)thio)ethan-1-ol |

Oxidation Reactions to Sulfur-Containing Moieties

The sulfur atom in the thiol group can exist in various oxidation states, allowing for its conversion to disulfides, sulfoxides, and sulfones. Mild oxidizing agents, such as iodine or air in the presence of a base, can facilitate the coupling of two thiol molecules to form a disulfide.

Stronger oxidizing agents are required to achieve higher oxidation states. For instance, hydrogen peroxide or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) can be used to oxidize the corresponding thioether to a sulfoxide (B87167). Further oxidation of the sulfoxide with a more potent oxidizing agent, or under harsher reaction conditions, yields the corresponding sulfone. The choice of oxidant and reaction conditions is crucial for selective oxidation to the desired product.

| Product | Oxidizing Agent |

| 1,2-bis(3-(4-fluorophenyl)phenyl)disulfane | Iodine, Triethylamine |

| (3-(Methylsulfinyl)phenyl)(4-fluorophenyl)sulfane | Hydrogen peroxide |

| (3-(Methylsulfonyl)phenyl)(4-fluorophenyl)sulfane | meta-Chloroperoxybenzoic acid (excess) |

Electrophilic Aromatic Substitution on the Thiophenol Moiety

The thiophenol ring of this compound is susceptible to electrophilic aromatic substitution. The thiol group is an ortho-, para-directing and activating group due to the ability of the sulfur atom's lone pairs to donate electron density to the aromatic ring through resonance. organicchemistrytutor.comchemistrytalk.orgyoutube.com Conversely, the 4-fluorophenyl group at the 3-position is a deactivating group due to its electron-withdrawing inductive effect.

Consequently, incoming electrophiles will preferentially substitute at the positions ortho and para to the thiol group (positions 2, 4, and 6). The primary products expected would be the 2- and 6-substituted isomers due to steric hindrance at the 4-position from the adjacent 4-fluorophenyl group. Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions.

| Reaction | Reagent | Expected Major Products |

| Bromination | Br₂, FeBr₃ | 2-Bromo-3-(4-fluorophenyl)thiophenol and 6-Bromo-3-(4-fluorophenyl)thiophenol |

| Nitration | HNO₃, H₂SO₄ | 3-(4-Fluorophenyl)-2-nitrothiophenol and 3-(4-Fluorophenyl)-6-nitrothiophenol |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(2-Mercapto-6-(4-fluorophenyl)phenyl)ethan-1-one and 1-(4-Mercapto-2-(4-fluorophenyl)phenyl)ethan-1-one |

Reactivity of the Fluorophenyl Moiety

The fluorophenyl ring is generally less reactive towards electrophilic substitution than the thiophenol ring due to the deactivating effect of the fluorine atom and the presence of the deactivating thiophenyl substituent. However, the fluorine atom can be susceptible to nucleophilic attack under certain conditions.

Nucleophilic Aromatic Substitution of the Fluorine Atom

The fluorine atom on the fluorophenyl ring can be displaced by a strong nucleophile via a nucleophilic aromatic substitution (SNAr) mechanism. masterorganicchemistry.comlibretexts.org This reaction is facilitated by the presence of an electron-withdrawing group that can stabilize the intermediate Meisenheimer complex. masterorganicchemistry.com While the thiophenyl group is not a strong electron-withdrawing group, the reaction can proceed under forcing conditions with potent nucleophiles. The rate of this substitution is generally slower compared to systems with stronger electron-withdrawing groups like a nitro group.

| Nucleophile | Conditions | Product |

| Sodium methoxide | High temperature, DMSO | 3-(4-Methoxyphenyl)thiophenol |

| Ammonia | High pressure and temperature | 3-(4-Aminophenyl)thiophenol |

| Sodium hydrosulfide (B80085) | DMF, heat | 3-(4-Mercaptophenyl)thiophenol |

Directed Ortho Metalation Studies

Directed ortho metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to selectively deprotonate a specific ortho-position on an aromatic ring with a strong base, typically an organolithium reagent. zju.edu.cn This is followed by quenching with an electrophile to introduce a new substituent at that position. The heteroatom of the DMG coordinates with the lithium cation, facilitating the deprotonation of the adjacent C-H bond. baranlab.org

In the case of thiophenol and its derivatives, the sulfur atom of the thiol or a protected thiol group can act as a DMG. For this compound, the thiol group could potentially direct the lithiation to the C-2 or C-4 position of the central phenyl ring. The regioselectivity of this process would be influenced by the electronic effects of the 4-fluorophenylthio substituent and the specific reaction conditions.

While specific studies on the directed ortho metalation of this compound are not extensively documented, the general principles of DoM on related thioethers and thiophenols provide a strong indication of its expected reactivity. For instance, thioanisole (methylphenylsulfide) is known to undergo ortho-lithiation. It is important to note that the acidity of the thiol proton itself must be considered; it would be readily deprotonated by the organolithium base, forming a lithium thiophenolate in situ, which would then direct the ortho-lithiation.

Table 1: Potential Directed Ortho Metalation Reactions of a Thiophenol Derivative

| Directing Group | Base | Electrophile (E+) | Potential Product |

| -SLi (from -SH) | n-BuLi | (CH₃)₃SiCl | 2-Trimethylsilyl-3-(4-fluorophenyl)thiophenol |

| -SLi (from -SH) | s-BuLi/TMEDA | D₂O | 2-Deuterio-3-(4-fluorophenyl)thiophenol |

| -SLi (from -SH) | n-BuLi | I₂ | 2-Iodo-3-(4-fluorophenyl)thiophenol |

This table represents hypothetical products based on the principles of directed ortho metalation of analogous thiophenol compounds.

Cyclization and Heterocycle Formation via this compound as a Building Block

The structure of this compound lends itself to the synthesis of various sulfur-containing heterocycles. These reactions often involve the nucleophilic character of the sulfur atom and can proceed through several mechanistic pathways, including intramolecular cyclization of appropriately derivatized precursors.

One common strategy for forming sulfur-containing heterocycles is through the reaction of a thiophenol with a molecule containing two electrophilic sites, leading to a cyclocondensation reaction. For example, reaction with an α-haloketone could lead to the formation of a benzothiophene derivative, although in the case of this compound, this would result in a more complex fused system.

A more direct approach to heterocycle formation using the this compound backbone would involve an intramolecular cyclization. This typically requires prior functionalization of the molecule to introduce a reactive group that can participate in the cyclization. For instance, if a suitable functional group were present at the 2'-position of the 4-fluorophenyl ring, an intramolecular nucleophilic aromatic substitution (SNAr) could be envisioned, with the thiolate anion acting as the nucleophile.

Thiophenol-mediated radical cyclizations are also a known method for synthesizing heterocyclic compounds. scispace.com In these reactions, a sulfanyl radical, which can be generated from a thiophenol, adds to an unsaturated bond, initiating a cascade of cyclization events. scispace.com While this typically uses thiophenol as a reagent, derivatives of this compound containing unsaturated side chains could potentially undergo such intramolecular radical cyclizations.

Table 2: Representative Cyclization Reactions for the Synthesis of Sulfur Heterocycles

| Starting Material Type | Reagent/Condition | Heterocyclic Product |

| o-Halothiophenol | Palladium Catalyst, Alkyne | Benzothiophene |

| Thiophenol and α,β-unsaturated carbonyl | Michael Addition, Cyclization | Tetrahydrothiophene derivative |

| Alkyne with a pendant thiol group | Base or Metal Catalyst | Thiophene (B33073) |

This table provides general examples of reactions that form sulfur heterocycles, illustrating potential pathways for derivatives of this compound.

Polymerization Reactions Incorporating Thiophenol Derivatives

Poly(arylene sulfide)s, and particularly poly(phenylene sulfide) (PPS), are high-performance thermoplastics known for their excellent thermal stability, chemical resistance, and mechanical properties. mdpi.com The synthesis of these polymers often involves the reaction of a dihalogenated aromatic compound with a sulfur source, such as sodium sulfide (B99878). mdpi.com

The direct polymerization of this compound is not a standard method for producing poly(phenylene sulfide). However, this molecule could potentially be incorporated into poly(thioether) chains through other polymerization mechanisms. For instance, oxidative polymerization of thiophenols is a known method to form polymers with disulfide linkages, which can then be reduced to form poly(thioether)s.

More contemporary methods for synthesizing fluorinated poly(aryl thioethers) involve organocatalyzed nucleophilic aromatic substitution reactions between silyl-protected dithiols and activated fluoroarenes. nih.gov While this compound is a monothiol, it could potentially be used as a chain-terminating or end-capping agent in such polymerizations. To be used as a monomer for polymerization, a dithiol derivative of a related diaryl sulfide would be required.

A hypothetical pathway for the involvement of a derivative of this compound in polymerization is the synthesis of a corresponding dithiol, for example, by introducing a second thiol group onto one of the aromatic rings. This dithiol monomer could then be copolymerized with an activated dihaloarene to yield a poly(thioether).

Table 3: Common Methods for the Synthesis of Poly(arylene sulfide)s

| Monomers | Polymerization Method | Polymer |

| p-Dichlorobenzene and Sodium Sulfide | Nucleophilic Aromatic Substitution | Poly(p-phenylene sulfide) |

| Aromatic Dithiol and Activated Aryl Dihalide | Nucleophilic Aromatic Substitution | Poly(arylene sulfide) |

| Diiodoarene and Sulfur Powder | Copper-catalyzed Coupling | Poly(arylene sulfide) |

Advanced Spectroscopic and Structural Elucidation Methodologies for 3 4 Fluorophenyl Thiophenol

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry) for Redox Behavior

A comprehensive search of available scientific literature and research databases did not yield specific studies focused on the electrochemical characterization of 3-(4-Fluorophenyl)thiophenol. Consequently, detailed research findings, including data from techniques such as cyclic voltammetry to elucidate its redox behavior, are not available at this time.

While the electrochemical properties of structurally related compounds, such as various thiophenol derivatives and fluorophenyl-containing polymers, have been investigated, a direct analysis of the redox potentials and electron transfer kinetics for this compound has not been reported. The study of such properties is crucial for understanding the molecule's potential applications in areas like materials science, particularly in the development of organic electronics where the redox behavior of sulfur-containing aromatic compounds is of significant interest.

Computational and Theoretical Investigations of 3 4 Fluorophenyl Thiophenol

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 3-(4-Fluorophenyl)thiophenol. These calculations provide fundamental information about the molecule's three-dimensional shape and the behavior of its electrons.

Ground State Geometry Optimization and Conformational Analysis

The first step in a computational investigation is typically to determine the most stable three-dimensional arrangement of the atoms, known as the ground state geometry. This is achieved through a process called geometry optimization. For this compound, this involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.

Conformational analysis is crucial for molecules with rotatable bonds. In this compound, the key dihedral angles are associated with the rotation around the C-S and C-C bonds linking the two phenyl rings. By systematically rotating these bonds and performing geometry optimization at each step, a potential energy surface can be mapped out to identify the global minimum energy conformer and other low-energy isomers. These calculations are often performed using a hybrid functional like B3LYP with a suitable basis set, such as 6-311++G(d,p), which has been shown to provide reliable geometries for organic molecules. The optimized geometric parameters, including bond lengths and angles, can then be compared with experimental data if available.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

For this compound, DFT calculations can determine the energies of these frontier orbitals. The distribution of the HOMO and LUMO across the molecule reveals the most likely sites for electrophilic and nucleophilic attack, respectively. This analysis is fundamental in predicting how the molecule will interact with other chemical species.

Table 1: Theoretical Frontier Molecular Orbital Parameters

| Parameter | Description |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO |

Note: Specific energy values for this compound require dedicated DFT calculations which are not available in the public literature.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, using a color scale to indicate regions of different electrostatic potential. Typically, red areas signify regions of negative potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. Green and yellow regions correspond to neutral or weakly interactive areas.

For this compound, the MEP surface would likely show negative potential around the sulfur and fluorine atoms due to their high electronegativity, identifying them as potential sites for interaction with electrophiles. The hydrogen atoms of the phenyl rings would likely exhibit a more positive potential. This analysis is invaluable for predicting intermolecular interactions, including hydrogen bonding and reactivity patterns.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies and their corresponding normal modes can be obtained. These calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other theoretical approximations.

For this compound, DFT calculations at a level such as B3LYP/6-311++G(d,p) can predict its vibrational spectrum. The calculated spectrum can then be compared with an experimental spectrum to confirm the molecular structure and assign specific vibrational modes to observed absorption bands. This correlation provides a detailed understanding of the molecule's structural dynamics.

Theoretical Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational methods can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). These parameters quantify the molecule's response to an external electric field. Molecules with large hyperpolarizability values are considered promising candidates for NLO applications.

Theoretical calculations of the NLO properties of this compound would involve determining the components of the polarizability and hyperpolarizability tensors using DFT. The presence of a donor-π-acceptor (D-π-A) framework can enhance NLO properties. In this compound, the thiol group can act as an electron donor and the fluorophenyl group as an acceptor, connected by the π-system of the phenyl rings. Computational studies can quantify the magnitude of this effect and assess the molecule's potential as an NLO material.

Table 2: Calculated Non-Linear Optical Properties

| Property | Description |

|---|---|

| α | Mean polarizability |

| β | First-order hyperpolarizability |

Note: Specific values for this compound require dedicated computational studies.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can provide detailed insights into the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For reactions involving this compound, DFT can be used to map out the potential energy surface of the reaction pathway.

Molecular Dynamics Simulations for Intermolecular Interactions

The primary intermolecular interactions expected for this compound include S-H/π interactions, hydrogen bonding, halogen bonding, π-π stacking, and dipole-dipole interactions. The relative contributions of these forces dictate the supramolecular architecture and physical properties of the compound.

Key Potential Intermolecular Interactions:

S-H/π Interactions: The thiol group can act as a donor in S-H/π interactions with the aromatic rings of neighboring molecules. acs.orgnih.gov Computational studies on other thiols have demonstrated that these interactions are driven by favorable molecular orbital overlap between the aromatic π donor orbital and the S-H σ* acceptor orbital. nih.gov In the case of this compound, both the phenyl and the fluorophenyl rings can serve as π-acceptors.

Hydrogen Bonding: The thiol hydrogen is weakly acidic and can participate in hydrogen bonding with electronegative atoms. The fluorine atom of a neighboring molecule, with its partial negative charge, could potentially act as a hydrogen bond acceptor. However, the role of organic fluorine as a hydrogen bond acceptor is a subject of ongoing research, with some studies suggesting that such bonds are more likely to occur in environments shielded from stronger acceptors like water. nih.gov The sulfur atom in the thiol group could also act as a hydrogen bond acceptor.

Halogen Bonding: The fluorine atom on the phenyl ring possesses an anisotropic charge distribution, with a region of diminished electron density known as a σ-hole. nih.gov This allows for the formation of halogen bonds, where the fluorine atom acts as an electrophilic species interacting with a nucleophilic region of an adjacent molecule, such as the sulfur atom or the π-electron cloud of an aromatic ring.

π-π Stacking: The presence of two aromatic rings in the structure of this compound facilitates π-π stacking interactions. These interactions, driven by van der Waals forces and electrostatic contributions, are a significant factor in the packing of aromatic molecules in the solid state. The substitution pattern and the presence of the fluorine atom can influence the geometry and strength of these stacking interactions.

Theoretical and Computational Evidence from Related Systems:

Quantum theory of atoms-in-molecules (QTAIM) and PIXEL method analyses on related N-(4-fluorophenyl)-substituted adamantane-1,3,4-thiadiazole-2-amine have quantified the energies of various non-covalent interactions. nih.gov These studies revealed that N-H···N hydrogen bonds were the strongest interactions, but other non-covalent forces, including those involving the fluorophenyl group, played a crucial role in the crystal packing. nih.gov

Furthermore, computational studies on thiophene-cored single-stacking junctions have highlighted the dominance of van der Waals dispersion forces in the binding between aromatic systems containing sulfur. nih.gov This suggests that dispersion forces are also a major contributor to the intermolecular interactions in this compound.

In the absence of direct MD simulation data, the following tables summarize the anticipated intermolecular interactions for this compound based on theoretical principles and findings from related computational studies.

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Theoretical Basis |

| S-H/π Interaction | S-H group | Aromatic π-system (phenyl or fluorophenyl ring) | Orbital overlap (π→σ*) nih.gov |

| Hydrogen Bond | S-H group | Fluorine atom, Sulfur atom | Electrostatic attraction nih.gov |

| Halogen Bond | C-F group (σ-hole) | Sulfur atom, Aromatic π-system | Anisotropic charge distribution nih.gov |

| π-π Stacking | Aromatic rings | Aromatic rings | van der Waals forces, electrostatic interactions |

| Dipole-Dipole | Polar bonds (C-F, S-H) | Polar bonds (C-F, S-H) | Electrostatic attraction |

Table 2: Estimated Relative Strengths of Intermolecular Interactions

| Interaction | Estimated Energy Range (kcal/mol) | Factors Influencing Strength |

| Hydrogen Bond | 1 - 5 | Electronegativity of acceptor, linearity of the bond |

| S-H/π Interaction | 1 - 3 | Geometry of interaction, electron density of the π-system nih.gov |

| Halogen Bond | 0.5 - 2 | Size of the σ-hole, nucleophilicity of the acceptor nih.gov |

| π-π Stacking | 2 - 5 | Overlap of aromatic rings, substituent effects |

| Dipole-Dipole | 1 - 2 | Magnitude of dipole moments, molecular orientation |

Future molecular dynamics simulations on this compound would be invaluable to quantitatively assess the dynamics and energetics of these interactions, providing a more detailed understanding of its structure-property relationships at the molecular level. Such simulations could elucidate the preferred binding motifs, the role of conformational flexibility, and the collective behavior of these molecules in different environments.

Advanced Applications of 3 4 Fluorophenyl Thiophenol in Materials Science

Incorporation into Organic Electronic and Semiconducting Materials

The development of novel organic semiconductors is crucial for advancing technologies such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic characteristics of 3-(4-Fluorophenyl)thiophenol make it an intriguing, though not yet widely utilized, component for these materials.

Monomeric Precursors for Conjugated Polymers and Oligomers

Conjugated polymers and oligomers form the active layer in many organic electronic devices. Their performance is dictated by the chemical structure of the monomeric units. While this compound is not directly polymerizable into a conjugated backbone through its native functional groups, it serves as a valuable precursor for synthesizing more complex, polymerizable monomers.

The thiophenol structure can be chemically modified to introduce polymerizable handles. For instance, the thiol (-SH) group can be converted into a thioether, and the aromatic rings can be halogenated (e.g., brominated) to create monomers suitable for standard cross-coupling polymerization techniques like Suzuki or Stille coupling. These reactions are fundamental to synthesizing well-defined conjugated polymers. The presence of the 4-fluorophenyl substituent is expected to enhance the solubility and influence the solid-state packing of the resulting polymers, which are critical factors for device performance.

Components in Optoelectronic Devices (Theoretical Considerations)

The potential of a molecule for use in optoelectronic devices can be predicted through computational studies, such as Density Functional Theory (DFT). These calculations provide insight into crucial electronic parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting energy gap (E_gap).

While direct theoretical studies on this compound are scarce, extensive research on the closely related analogue, 3-(4-fluorophenyl)thiophene (B192847), offers valuable insights. DFT calculations on 3-(4-fluorophenyl)thiophene reveal how the fluorine substituent and the angle between the phenyl and thiophene (B33073) rings affect the electronic structure. The fluorine atom, being highly electronegative, generally lowers both the HOMO and LUMO energy levels, which can improve the stability of the material in electronic devices. The energy gap, which determines the optical absorption and emission properties, is highly dependent on the dihedral (twist) angle between the two aromatic rings; a more planar conformation leads to greater π-electron delocalization and a smaller energy gap.

| Molecule | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (E_gap) (eV) |

|---|---|---|---|---|

| 3-(4-fluorophenyl)thiophene (Planar) | DFT/B3LYP | -5.60 | -1.55 | 4.05 |

| 3-(4-fluorophenyl)thiophene (Twisted 90°) | DFT/B3LYP | -5.75 | -1.30 | 4.45 |

Table 1. Theoretical electronic properties of 3-(4-fluorophenyl)thiophene at different conformations, calculated using Density Functional Theory. The data illustrates the influence of molecular geometry on the HOMO-LUMO energy gap. Note: These are representative values from theoretical studies on an analogous compound.

Surface Functionalization and Self-Assembled Monolayer (SAM) Formation

The thiol group of this compound provides a robust anchor for grafting the molecule onto the surfaces of noble metals, such as gold, silver, and copper. This process leads to the formation of highly ordered, single-molecule-thick films known as self-assembled monolayers (SAMs). SAMs are instrumental in modifying the surface properties of materials for applications in molecular electronics, sensors, and corrosion inhibition.

The sulfur atom of the thiol group forms a strong covalent bond with the metal surface, leading to a well-defined orientation of the molecules. The 4-fluorophenyl "tail" would then constitute the new surface of the material. This fluorinated surface is expected to exhibit distinct properties, including:

Modified Surface Energy: The presence of fluorine atoms typically lowers the surface energy, resulting in a surface that is both hydrophobic and lipophobic.

Altered Work Function: The dipole moment of the C-F bond in the fluorophenyl group can create a significant surface dipole, which alters the work function of the underlying metal substrate. This is a critical parameter for controlling charge injection in organic electronic devices.

Tunable Intermolecular Interactions: The fluorophenyl groups can engage in specific intermolecular interactions, such as π-π stacking and dipole-dipole interactions, which influence the packing density and structural order within the SAM.

While specific experimental studies on SAMs formed from this compound are not widely reported, the principles derived from studies of other fluorinated thiophenols strongly suggest its utility in creating highly tailored, low-energy surfaces.

Role in the Development of Advanced Catalytic Systems as a Ligand or Precursor

In coordination chemistry, thiols and thiophenols are well-established as effective ligands for a variety of transition metals. The sulfur atom acts as a soft donor, forming stable complexes with metals like palladium, platinum, nickel, and rhodium, which are themselves important catalysts.

Theoretically, this compound could serve as a ligand in homogeneous catalysis. The electronic properties of the resulting metal complex, and thus its catalytic activity and selectivity, would be influenced by the 4-fluorophenyl group. The electron-withdrawing nature of the fluorine atom could modulate the electron density at the metal center, potentially enhancing its reactivity in certain catalytic cycles, such as cross-coupling reactions or hydrogenations. By modifying the ligand scaffold, it is possible to fine-tune the steric and electronic environment around the metal, providing a powerful tool for catalyst design. Although this represents a promising avenue, the application of this specific thiophenol as a ligand in catalysis remains an area for future exploration.

Design of Novel Scaffolds for Functional Materials (e.g., Thiophenol-modified Graphenes)

Graphene and other carbon nanomaterials possess exceptional mechanical and electronic properties, but their pristine forms often require functionalization to improve processability and impart specific functionalities. Covalent modification of graphene surfaces with organic molecules is a powerful strategy to create novel hybrid materials with tailored properties.

Aryl thiols can be attached to graphene scaffolds through various chemical routes. One potential method involves the generation of aryl radicals from the corresponding diazonium salt, which can then add to the graphene lattice. For this compound, this would require prior conversion of the thiol to a group compatible with diazonium salt formation, or using alternative radical-based attachment chemistries.

The covalent attachment of this compound moieties to a graphene sheet would be expected to:

Improve Dispersion: The functional groups can disrupt the strong π-π stacking between graphene sheets, improving their dispersibility in various solvents.

Modify Electronic Properties: The introduction of the fluorophenylthiophenol group would disrupt the sp² hybridization of the graphene lattice, potentially opening an electronic bandgap and modifying its conductivity.

Introduce New Functionality: The attached thiol groups could serve as secondary reaction sites for further functionalization or for coordinating with metal nanoparticles, creating multifunctional hybrid materials for applications in sensing or catalysis. The fluorinated surface could also be used to control the interfacial properties in composite materials.

Future Research Directions and Emerging Paradigms

Exploration of Unconventional Synthetic Pathways for 3-(4-Fluorophenyl)thiophenol)

Traditional methods for synthesizing diaryl thioethers and thiophenols, often relying on classical cross-coupling reactions, are being supplemented and potentially superseded by more sophisticated and atom-economical strategies. Future work will likely focus on pathways that minimize pre-functionalization steps and offer novel reactivity.

Direct C-H Arylthiolation: A significant area of development is the direct functionalization of C-H bonds. Palladium-catalyzed protocols have demonstrated the ability to directly arylthiolate electron-rich arenes using arylsulfonyl derivatives as the sulfur source. rsc.orgrsc.org This approach avoids the need for pre-functionalized starting materials like aryl halides, thereby streamlining the synthesis of compounds like this compound. Future research could explore a broader range of catalysts and arene coupling partners to improve scope and efficiency. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming C–S bonds under mild conditions. beilstein-journals.org This strategy enables the thiolation of aryl and vinyl iodides with high chemoselectivity and functional group tolerance. unimelb.edu.au The application of this technology to the synthesis of this compound could offer a more energy-efficient and selective alternative to traditional thermal methods. Research into novel organic and inorganic photocatalysts may further expand the utility of this approach. beilstein-journals.org

Continuous-Flow Synthesis: Flow chemistry offers substantial advantages over batch processing, including enhanced safety, precise control over reaction parameters, improved scalability, and often higher yields. nih.govnih.gov The synthesis of organosulfur compounds, in particular, can benefit from the improved heat and mass transfer in flow reactors. researchgate.net Future efforts will likely focus on developing robust, scalable continuous-flow processes for the production of this compound and its derivatives, potentially integrating multiple reaction and purification steps into a single, automated sequence. nih.govresearchgate.net

| Synthetic Strategy | Key Advantages | Potential Research Focus |

| Direct C-H Arylthiolation | High atom economy, reduced synthetic steps. rsc.org | Expansion of catalyst systems (e.g., metal-free), broadening substrate scope. researchgate.net |

| Photoredox Catalysis | Mild reaction conditions, high selectivity, energy efficiency. beilstein-journals.orgunimelb.edu.au | Development of new photocatalysts, application to complex substrates. |

| Continuous-Flow Synthesis | Enhanced safety, scalability, process control, and reproducibility. nih.govnih.gov | Integration of multi-step syntheses, development of real-time analytics. |

Advanced Mechanistic Investigations of Complex Reactions Involving Thiophenols

A profound understanding of reaction mechanisms is critical for the rational design of new catalysts and the optimization of synthetic protocols. The complex reactivity of thiophenols in transition metal-catalyzed reactions presents a rich area for detailed mechanistic inquiry.

Future investigations will likely employ a combination of advanced spectroscopic techniques, kinetic analysis, and computational modeling to elucidate the intricate steps of C-S bond formation.

Spectroscopic and Kinetic Studies: Techniques such as in-situ NMR spectroscopy and X-ray crystallography are invaluable for identifying and characterizing key reaction intermediates, such as nickel thiolate complexes in C-S cross-coupling reactions. acs.orgacs.org Detailed kinetic analyses can help determine the turnover-limiting steps in catalytic cycles, as demonstrated in studies of palladium-catalyzed desulfinative cross-coupling. nih.gov Applying these methods to reactions that form this compound will provide crucial insights for overcoming catalytic challenges.

Computational Modeling: Density Functional Theory (DFT) calculations have become an indispensable tool for mapping out reaction pathways, understanding transition states, and explaining the origins of selectivity in complex reactions. digitellinc.com Future research will increasingly leverage DFT and other computational methods to probe the mechanisms of reactions involving fluorinated thiophenols, guiding the design of more efficient ligands and catalysts.

Catalyst Deactivation and Resting States: A key aspect of improving catalytic efficiency is understanding how catalysts behave over the course of a reaction, including the identification of catalyst resting states and deactivation pathways. Studies have shown that in some nickel-catalyzed systems, the initial pincer complex decomposes to form the true, more active catalytic species. acs.org Elucidating these pathways is essential for the rational design of more robust and active catalysts.

Development of Sustainable and Green Chemistry Approaches for its Synthesis

In line with the growing emphasis on environmental responsibility in the chemical industry, future synthetic strategies for this compound will increasingly prioritize green chemistry principles. jddhs.com This involves minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

Benign Solvents and Reagents: A major focus will be the replacement of traditional organic solvents with greener alternatives like water or ionic liquids. mdpi.comejcmpr.com Research has already shown the feasibility of conducting C-S bond formation in water. organic-chemistry.org Furthermore, the use of environmentally benign oxidants, such as oxygen or hydrogen peroxide, in place of toxic metal- or halogen-based oxidants is a key objective. rsc.org

Metal-Free Catalysis: To circumvent the cost and toxicity associated with transition metals like palladium and nickel, there is a strong drive to develop metal-free synthetic routes. rsc.org This includes iodine-mediated oxidative coupling reactions and methods that use activated sulfoxides for C-H thioarylation under mild, metal-free conditions. researchgate.netorganic-chemistry.org

| Green Chemistry Principle | Approach | Example/Future Direction |

| Waste Reduction | Atom-economical reactions | C-H functionalization to avoid protecting groups and leaving groups. rsc.org |

| Hazardous Substance Reduction | Use of green solvents and catalysts | Synthesis in aqueous media; development of metal-free catalytic systems. mdpi.comrsc.org |

| Energy Efficiency | Alternative energy sources | Employing photoredox catalysis (visible light) or microwave-assisted heating. beilstein-journals.orgjddhs.com |

Integration of this compound into Multi-Component Functional Systems

As a versatile chemical building block, this compound is a candidate for incorporation into larger, functional molecular systems with applications in materials science, medicinal chemistry, and nanotechnology.

Organic Electronics: Organosulfur compounds, particularly those based on thiophene (B33073), are fundamental components of organic semiconductors. nih.gov The introduction of a fluorinated phenyl group can significantly modulate the electronic properties of these materials. Future research could explore the synthesis of fluorinated oligothiophenes and polymers derived from this compound for use in high-performance organic field-effect transistors (OFETs) and photovoltaic devices. researchgate.net

Medicinal Chemistry: Diaryl sulfide (B99878) scaffolds are present in numerous biologically active molecules. rsc.org The 4-fluorophenyl motif is a common feature in many pharmaceuticals, often enhancing metabolic stability and binding affinity. Consequently, this compound represents a valuable synthon for generating libraries of novel compounds for drug discovery programs, targeting areas such as cancer and infectious diseases. acs.orgnih.gov

Surface Science and Nanotechnology: The strong affinity of the thiol group for noble metal surfaces makes thiophenols ideal for creating self-assembled monolayers (SAMs). researchgate.net Future work could investigate the use of this compound to modify the surfaces of gold or platinum nanoparticles, thereby tuning their electronic, optical, and catalytic properties for applications in sensing and electrocatalysis. researcher.life

Predictive Modeling for Structure-Property Relationships in Novel Fluorinated Thiophenol Architectures

The ability to predict the physical, chemical, and biological properties of molecules before their synthesis is a transformative goal in chemical research. Computational modeling is set to play a pivotal role in accelerating the design and discovery of new functional molecules based on the fluorinated thiophenol scaffold.

Machine Learning and AI: State-of-the-art machine learning (ML) and deep learning (DL) models are being successfully applied to predict the thermophysical properties of thiophenic compounds with high accuracy. nih.gov This approach can be extended to create robust models that predict key properties—such as solubility, reactivity, and electronic characteristics—for a wide range of novel fluorinated thiophenol architectures based on their molecular descriptors.

Quantitative Structure-Activity Relationship (QSAR): In medicinal chemistry, QSAR models are essential for predicting the biological activity of new compounds. By synthesizing a library of derivatives based on this compound and evaluating their activity, researchers can build predictive QSAR models. These models, which correlate molecular descriptors (e.g., lipophilicity, polar surface area) with biological function, can guide the rational design of more potent and selective drug candidates. acs.org

First-Principles Calculations: Computational methods like DFT can be used not only to study reaction mechanisms but also to predict fundamental molecular properties. These include orbital energies (HOMO/LUMO), charge distributions, and vibrational frequencies, which are critical for designing new materials for organic electronics and understanding molecular interactions at a fundamental level. researcher.life

Q & A

Q. What are the optimal synthetic routes for 3-(4-Fluorophenyl)thiophenol, and what purification methods yield high-purity products?

The synthesis of this compound typically involves nucleophilic aromatic substitution or coupling reactions. For instance, thiolation of fluorobenzene derivatives using sulfurizing agents like Lawesson’s reagent or thiourea derivatives under inert conditions (e.g., N₂ atmosphere) is common. Purification via flash column chromatography (silica gel, eluent: 20% diethyl ether in pentane) is effective for isolating the compound in 36–45% yields, as demonstrated in analogous thiophenol syntheses . Post-synthesis, confirm purity using TLC (Rf ~0.73 in 20% diethyl ether/CH₂Cl₂) and melting point analysis (131–133°C for structurally similar compounds) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H NMR : Peaks for aromatic protons appear at δ 7.23–8.57 ppm (doublets for fluorophenyl groups), with thiol protons (if present) around δ 2.80 ppm .

- IR : Confirm S–H (2500–2600 cm⁻¹) and C–F (1100–1250 cm⁻¹) stretches.

- Mass Spectrometry : Molecular ion peaks at m/z 202–204 (M⁺) align with the molecular formula (C₁₀H₇FS) .

Q. What safety protocols should be followed when handling this compound in the lab?

Wear PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Use fume hoods to avoid inhalation. Store at 0–6°C in airtight containers, as recommended for fluorophenyl derivatives . Dispose of waste via professional hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction mechanisms be analyzed when unexpected byproducts form during synthesis?

Mechanistic studies require:

- LC-MS/MS : Identify byproducts via fragmentation patterns (e.g., dimerization products or oxidized species).

- Kinetic Analysis : Monitor reaction progress using in-situ FTIR or UV-Vis to detect intermediates.

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict energetically favorable pathways and compare with experimental data .

Q. What challenges arise in resolving the crystal structure of this compound using X-ray diffraction?

Key issues include:

- Disorder in Thiol Groups : The flexible S–H moiety may lead to poor electron density maps. Mitigate by derivatizing the thiol (e.g., forming a disulfide).

- Data-to-Parameter Ratio : Aim for ratios >15:1 to ensure refinement reliability. For example, in a related thiazolidinone compound, an R factor of 0.060 was achieved using SHELXL .

- Hydrogen Bonding Networks : Use graph-set analysis (Etter’s formalism) to interpret intermolecular interactions .

Q. How do fluorophenyl substituents influence hydrogen bonding and supramolecular assembly in the solid state?

Fluorine’s electronegativity enhances dipole-dipole interactions, favoring C–H···F and π-stacking motifs. In crystal structures of fluorophenyl derivatives, such as 2-(4-fluorophenyl)thiazolidinones, fluorophenyl groups form R₂²(8) hydrogen-bonding motifs with adjacent molecules, stabilizing layered architectures .

Q. Can computational methods predict the reactivity of this compound in catalytic systems?

Yes. Molecular docking (e.g., AutoDock Vina) can simulate interactions with enzyme active sites (e.g., tyrosinase inhibitors). MD Simulations (GROMACS) assess stability of thiol-metal complexes in catalysis. Validate predictions with experimental kinetics (e.g., Michaelis-Menten plots) .

Q. How can discrepancies in reported NMR data for fluorophenyl derivatives be resolved?

- Solvent Effects : Compare data in identical solvents (e.g., CDCl₃ vs. DMSO-d₆ shifts protons by 0.2–0.5 ppm).

- Dynamic Effects : Use variable-temperature NMR to detect conformational exchange broadening.

- Referencing : Cross-check with high-purity standards (e.g., Aldrich) and literature (e.g., J. Org. Chem. datasets) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.